{2-[(tert-Butoxycarbonyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid
Description
This compound (CAS: 1354019-05-8) is a piperidine derivative featuring a tert-butoxycarbonyl (Boc)-protected cyclopropylamine substituent at the 2-position of the piperidine ring, linked via a methylene group to an acetic acid moiety . Its molecular formula is C₁₅H₂₆N₂O₄, with a molecular weight of 298.38 g/mol and a purity of ≥95%. The Boc group enhances stability during synthetic processes, making it a valuable intermediate in pharmaceutical research, particularly for peptide coupling or receptor-targeted drug design .
Properties
IUPAC Name |
2-[2-[[cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]piperidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O4/c1-16(2,3)22-15(21)18(12-7-8-12)10-13-6-4-5-9-17(13)11-14(19)20/h12-13H,4-11H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTBOQCJVXIRPGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1CCCCN1CC(=O)O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amine Protection and Cyclopropane Functionalization
The tert-butoxycarbonyl (Boc) group is introduced to the cyclopropylamine precursor to enhance stability during subsequent reactions. This step typically employs di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as 4-dimethylaminopyridine (DMAP) or sodium hydroxide. For example, cyclopropylamine reacts with Boc₂O in tetrahydrofuran (THF) at 0–25°C for 4–6 hours to yield N-Boc-cyclopropylamine . The Boc group prevents unwanted side reactions during piperidine ring formation and acetic acid coupling.
Key Reaction Conditions :
-
Solvent : THF or acetonitrile
-
Catalyst : DMAP (0.5–30 mol%)
-
Temperature : 0–25°C
Piperidine Ring Formation with Functionalized Side Chains
The Boc-protected cyclopropylamine is subsequently coupled to a piperidine precursor via a methylene linker. This step involves nucleophilic substitution or reductive amination. A representative method utilizes 2-(chloromethyl)piperidine hydrochloride, which reacts with N-Boc-cyclopropylamine in the presence of triethylamine (TEA) in dichloromethane (DCM). The reaction proceeds at room temperature for 12–18 hours, yielding {2-[(tert-Butoxycarbonyl-cyclopropyl-amino)-methyl]-piperidine} .
Optimization Notes :
-
Stoichiometry : A 1:1 molar ratio of reactants minimizes byproducts.
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product with ≥95% purity .
Industrial-Scale Production and Process Optimization
Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors enhance the Boc protection step by reducing reaction time to 1–2 hours and improving yield to 90–94% . High-throughput screening identifies optimal catalysts (e.g., DMAP vs. DIPEA) for piperidine coupling, while membrane filtration replaces column chromatography for large-scale purification.
Table 1: Comparison of Laboratory vs. Industrial Methods
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Time | 18–24 hours | 4–6 hours |
| Catalyst Loading | 10 mol% | 5 mol% |
| Purification | Column Chromatography | Crystallization |
| Overall Yield | 65–70% | 80–85% |
Analytical Validation and Quality Control
Post-synthesis characterization ensures structural fidelity and purity:
-
Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, CDCl₃) confirms Boc group integrity (δ 1.44 ppm, singlet) and cyclopropane protons (δ 0.5–1.0 ppm, multiplet) .
-
High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) verifies ≥98% purity.
-
Mass Spectrometry : ESI-MS ([M+H]⁺ m/z 313.2) matches the theoretical molecular weight .
Challenges and Mitigation Strategies
-
Cyclopropane Ring Stability : The strain in the cyclopropane ring may lead to ring-opening during acidic conditions. Using mild acids (e.g., acetic acid) in cyclization steps minimizes this risk .
-
Boc Group Retention : Hydrolysis conditions (pH, temperature) are tightly controlled to avoid premature deprotection.
Alternative Synthetic Routes
While the above method is predominant, alternative pathways include:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropanone derivatives.
Reduction: Reduction reactions can target the piperidine ring or the acetic acid moiety, resulting in the formation of reduced derivatives.
Substitution: The Boc protecting group can be selectively removed under acidic conditions, allowing for further functionalization of the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are employed for Boc deprotection.
Major Products Formed
Oxidation: Cyclopropanone derivatives.
Reduction: Reduced piperidine or acetic acid derivatives.
Substitution: Deprotected amine derivatives.
Scientific Research Applications
Medicinal Chemistry
- Drug Development : The compound serves as a scaffold for the development of novel therapeutic agents targeting various diseases. Its structural features allow for modifications that can enhance bioactivity and selectivity.
- Opioid Analogs : Research indicates that derivatives of piperidine compounds can exhibit potent analgesic properties. The incorporation of the cyclopropyl group may influence receptor binding affinities, making it a candidate for further exploration in pain management therapies .
Neuroscience
- Neurotransmitter Modulation : Studies have shown that piperidine derivatives can affect neurotransmitter systems, particularly those involving dopamine and serotonin. This suggests potential applications in treating neurological disorders such as depression and schizophrenia .
- Cognitive Enhancers : Some derivatives are being investigated for their ability to enhance cognitive function, possibly through modulation of cholinergic pathways .
Synthetic Chemistry
- Chemical Synthesis : The compound acts as an intermediate in the synthesis of more complex molecules. Its functional groups allow for various chemical reactions, including coupling reactions and modifications that can lead to diverse chemical entities .
- Catalysis : Research is ongoing into the use of this compound as a catalyst or co-catalyst in organic reactions, potentially improving reaction yields and selectivity .
Mechanism of Action
The mechanism of action of {2-[(tert-Butoxycarbonyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be selectively removed to expose the amine group, which can then participate in various biochemical reactions. The cyclopropyl group provides rigidity to the molecule, enhancing its binding affinity to target proteins.
Comparison with Similar Compounds
Structural and Functional Differences
- Substituent Position : The target compound’s 2-position substitution (vs. 3- or 4-position in analogues) influences steric interactions. For example, the 3-substituted analogue (CAS 1353973-28-0) may exhibit reduced conformational flexibility in binding to enzymes or receptors .
- Cyclopropyl vs. Isopropyl : The cyclopropyl group in the target compound provides rigidity and metabolic stability compared to the more flexible isopropyl group in CAS 1354011-75-8, which could alter pharmacokinetics .
- Boc vs.
Physicochemical Properties
- Melting Points : While direct data for the target compound is unavailable, simpler derivatives like 2-(piperidin-1-yl)acetic acid (CAS 3235-67-4) melt at 210–216°C . Boc-protected analogues likely have lower melting points due to increased molecular complexity.
- Solubility : The cyclopropyl group’s hydrophobicity may reduce aqueous solubility compared to hydroxymethyl-containing derivatives .
Biological Activity
{2-[(tert-Butoxycarbonyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid (CAS No. 1353956-22-5) is a synthetic compound featuring a piperidine ring, a cyclopropyl group, and a tert-butoxycarbonyl (Boc) protecting group. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology.
The molecular formula of the compound is with a molecular weight of 312.4 g/mol. The structure includes key functional groups that are crucial for its biological activity, including an amino group that can interact with various biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with cellular receptors. The Boc group provides stability during synthesis and can be removed to expose the amine for further interactions. This deprotection allows the compound to engage in specific binding with target proteins, potentially influencing their function.
Biological Activity Overview
Research into the biological activity of this compound has revealed several promising effects:
- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may exhibit antitumor properties by inhibiting tumor growth in vitro and in vivo models. For instance, compounds similar in structure have shown reduced tumor volumes without significant side effects in animal models .
- Enzyme Modulation : The compound has been evaluated for its ability to modulate ATPase activity in P-glycoprotein (P-gp), an important protein involved in drug transport across cell membranes. Compounds that stimulate ATPase activity can enhance drug absorption and efficacy, making this compound a candidate for further exploration as a drug delivery enhancer .
- Potential as a Drug Intermediate : Its unique structure positions it as a valuable intermediate in the synthesis of other biologically active compounds, particularly those targeting complex diseases such as cancer and neurodegenerative disorders .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antitumor | Reduced tumor volume in mice models | |
| Enzyme Modulation | Stimulated ATPase activity in P-gp | |
| Drug Synthesis | Intermediate for biologically active compounds |
Case Study Example
A study highlighted the synthesis of derivatives based on this compound and their evaluation against various cancer cell lines. The results indicated that certain modifications to the structure led to enhanced cytotoxicity compared to the parent compound, suggesting that structural optimization could yield more potent antitumor agents .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for {2-[(tert-Butoxycarbonyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, piperidine intermediates (e.g., tert-butoxycarbonyl-protected piperidine derivatives) can be functionalized using glycolic anhydride under THF at room temperature, as described in similar syntheses . Optimization includes controlling stoichiometry (1:1 molar ratio of reactants) and reaction time (e.g., 18 hours for complete conversion). Purification via solvent evaporation or column chromatography is critical to isolate the product.
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of NMR (¹H, ¹³C) to verify piperidine and cyclopropyl group connectivity, and LC-MS for molecular weight confirmation. FT-IR can identify carbonyl stretches (e.g., tert-butoxycarbonyl at ~1680–1720 cm⁻¹). Comparative analysis with structurally related compounds, such as [(R)-3-(Benzyloxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid (CAS: 1354016-57-1), provides reference spectral data .
Q. What analytical methods are suitable for assessing purity, and how can impurities be quantified?
- Methodological Answer : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) is standard. Buffered mobile phases (e.g., ammonium acetate at pH 6.5) improve peak resolution for charged intermediates . Impurity profiling via high-resolution mass spectrometry (HR-MS) identifies byproducts like deprotected amines or hydrolyzed esters.
Advanced Research Questions
Q. How does the tert-butoxycarbonyl (Boc) group influence the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : The Boc group is acid-labile. Stability studies should include accelerated degradation tests (e.g., 0.1 M HCl, 40°C) monitored by HPLC. Comparative studies with analogues lacking the Boc group (e.g., cyclopropyl-aminomethyl-piperidine derivatives) reveal its protective role against nucleophilic attack on the piperidine nitrogen .
Q. What strategies resolve contradictory data in biological activity assays involving this compound?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer composition, cell lines). For receptor-binding studies, ensure consistent ligand solubility using DMSO concentrations ≤0.1%. Validate target engagement via orthogonal methods (e.g., SPR for binding kinetics and cellular cAMP assays for functional activity) .
Q. How can computational modeling predict interactions between this compound and opioid/chemokine receptors?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) using receptor crystal structures (e.g., μ-opioid receptor PDB: 4DKL) identifies key binding residues. MD simulations (GROMACS) assess stability of the piperidine-acetic acid moiety in the receptor’s hydrophobic pocket. Compare results with in vitro binding data to refine models .
Q. What experimental designs are recommended to study metabolic pathways of this compound in preclinical models?
- Methodological Answer : Use radiolabeled (¹⁴C) analogues for tracking metabolic fate. Liver microsome assays (human/rodent) identify phase I metabolites (e.g., oxidative deamination). LC-MS/MS with stable isotope labeling quantifies phase II conjugates (e.g., glucuronides). Cross-reference with in vivo pharmacokinetic studies in rodents .
Methodological Notes
- Synthetic Optimization : Monitor reaction progress via TLC or inline IR spectroscopy to minimize side reactions .
- Data Reproducibility : Standardize solvents (e.g., anhydrous THF) and storage conditions (-20°C under argon) to prevent Boc group hydrolysis .
- Safety Protocols : Follow OSHA guidelines for handling acetic acid derivatives; use fume hoods during synthesis and wear nitrile gloves to avoid dermal exposure .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
